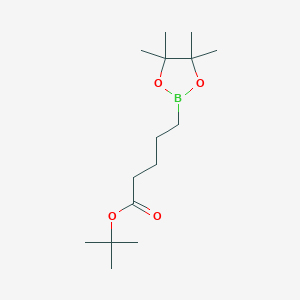tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
CAS No.:
Cat. No.: VC15793252
Molecular Formula: C15H29BO4
Molecular Weight: 284.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H29BO4 |
|---|---|
| Molecular Weight | 284.20 g/mol |
| IUPAC Name | tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |
| Standard InChI | InChI=1S/C15H29BO4/c1-13(2,3)18-12(17)10-8-9-11-16-19-14(4,5)15(6,7)20-16/h8-11H2,1-7H3 |
| Standard InChI Key | GWCIBQSFXFJZDM-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of:
-
A pentanoic acid backbone (CH2CH2CH2CH2COOH).
-
A tert-butyl ester group ((C(CH3)3)O-) at the carboxylate position.
-
A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C5 position.
Molecular Formula: C16H29BO4
Molecular Weight: 300.21 g/mol (calculated).
Table 1: Structural Features
| Feature | Description |
|---|---|
| Backbone | Pentanoic acid |
| Ester Group | tert-Butyl (C(CH3)3) |
| Boronate Moiety | Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
| Key Functional Groups | Ester, boronate |
Physical Properties
Data inferred from analogous boronate esters (e.g., ):
-
Physical State: Likely a colorless to pale yellow liquid or low-melting solid.
-
Solubility: Soluble in organic solvents (e.g., THF, DMSO, dichloromethane).
-
Stability: Hydrolytically stable under anhydrous conditions but sensitive to protic solvents.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via transition-metal-catalyzed borylation of a pre-formed pentenoate ester. A representative method, adapted from similar protocols ( ):
-
Substrate Preparation: tert-Butyl pent-4-enoate is treated with bis(pinacolato)diboron (B2Pin2).
-
Catalysis: Palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., KOAc) in anhydrous dioxane/DMSO.
-
Reaction Conditions: 90°C under inert atmosphere for 3–6 hours.
-
Workup: Purification via silica gel chromatography.
Yield: ~70–90% (estimated from analogous reactions ).
Table 2: Key Reaction Parameters
| Parameter | Value/Reagent |
|---|---|
| Catalyst | PdCl2(dppf) |
| Boron Source | B2Pin2 |
| Solvent | Dioxane/DMSO (10:1) |
| Temperature | 90°C |
| Reaction Time | 3–6 hours |
Characterization Techniques
-
NMR Spectroscopy:
-
¹H NMR: Peaks for tert-butyl (δ 1.40 ppm, singlet), boronate methyl groups (δ 1.25 ppm), and pentanoate chain (δ 2.30–1.50 ppm).
-
¹³C NMR: Carboxylate carbon (δ 170–175 ppm), boronate quaternary carbons (δ 83–85 ppm).
-
-
Mass Spectrometry: Expected [M+H]+ peak at m/z 301.2.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate group enables carbon-carbon bond formation with aryl/vinyl halides, critical for synthesizing complex molecules ( ).
Example: Coupling with 4-bromobenzene to form tert-butyl 5-(4-phenyl)pentanoate, a potential intermediate in NSAID synthesis.
Pharmaceutical Intermediates
-
Anticancer Agents: Boron-containing compounds are explored for boron neutron capture therapy (BNCT) ( ).
-
Protease Inhibitors: The pentanoate backbone mimics natural substrates in enzyme inhibition studies.
Table 3: Representative Applications
| Application | Target Molecule | Role of Boronate Ester |
|---|---|---|
| Cross-Coupling | Biaryl Pharmaceuticals | Coupling Partner |
| BNCT Agents | Boronated Amino Acids | Boron Delivery |
| Polymer Chemistry | Functionalized Monomers | Controlled Polymerization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume